molecular formula C10H13NO4S B1370986 2-[Ethyl(methyl)sulfamoyl]benzoic acid CAS No. 1094777-57-7

2-[Ethyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B1370986
CAS No.: 1094777-57-7
M. Wt: 243.28 g/mol
InChI Key: SWWGCRIUWROKGX-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a versatile chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethyl and methyl group attached to a sulfamoyl group, which is further connected to a benzoic acid moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, drug development, and biochemistry studies.

Preparation Methods

The synthesis of 2-[Ethyl(methyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethyl and methyl sulfamoyl groups under specific conditions. One common method involves the use of potassium hydroxide and water to form an emulsion with benzaldehyde, which is then allowed to react overnight . Industrial production methods may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[Ethyl(methyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfamoyl or benzoic acid moieties .

Scientific Research Applications

2-[Ethyl(methyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research In chemistry, it is used as an intermediate in the synthesis of more complex moleculesAdditionally, it is used in biochemistry studies to investigate enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[Ethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of cytosolic phospholipase A2α, thereby affecting the arachidonic acid cascade and reducing the production of inflammatory mediators .

Comparison with Similar Compounds

2-[Ethyl(methyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as N-substituted 4-sulfamoylbenzoic acid derivatives. These compounds share a similar sulfamoyl group attached to a benzoic acid moiety but differ in the nature of the substituents on the sulfamoyl group. The unique combination of ethyl and methyl groups in this compound provides distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-[ethyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGCRIUWROKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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